molecular formula C10H9FO2 B6241968 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 2728089-64-1

7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B6241968
CAS No.: 2728089-64-1
M. Wt: 180.2
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Description

7-Fluoro-2,3-dihydro-1H-indene-4-carboxylic acid is a fluorinated derivative of indene, a bicyclic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the fluorination of indene derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indene. The process includes steps such as halogenation, cyclization, and subsequent fluorination. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoro-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

  • 7-Bromo-2,3-dihydro-1H-indene-4-carboxylic acid
  • 7-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid
  • 7-Iodo-2,3-dihydro-1H-indene-4-carboxylic acid

Comparison: Compared to its halogenated analogs, 7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound in various applications .

Properties

CAS No.

2728089-64-1

Molecular Formula

C10H9FO2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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